molecular formula C7H7N5O2 B3355962 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole CAS No. 64308-79-8

2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole

Cat. No.: B3355962
CAS No.: 64308-79-8
M. Wt: 193.16 g/mol
InChI Key: KUANFKAYRBICPL-UHFFFAOYSA-N
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Description

2-[1H-Imidazol-2-yl(nitro)methyl]-1H-imidazole is a synthetic organic compound with the molecular formula C7H7N5O2 and a molecular weight of 193.16 g/mol . This bis-imidazole derivative features a central nitromethane group linking two 1H-imidazol-2-yl rings, a structural motif that places it within a class of heterocyclic compounds of significant interest in medicinal chemistry research . The imidazole scaffold is a privileged structure in drug discovery, known for its widespread presence in molecules with diverse biological activities . Compounds containing nitroimidazole subunits, in particular, have been extensively studied for their potent antibacterial and antiprotozoal properties . The mechanism of action for nitroimidazole-based drugs typically involves enzymatic reduction of the nitro group under anaerobic conditions, leading to the generation of toxic radical anions that cause DNA damage and cell death . While the specific biological profile of this compound is not fully detailed in the public literature, its structure suggests potential as a valuable scaffold for developing novel antimicrobial agents, especially against resistant pathogens . Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex molecular hybrids and conjugates aimed at overcoming antibiotic resistance . This product is provided for Research Use Only (RUO) and is intended for laboratory research purposes in chemical and pharmaceutical development. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c13-12(14)5(6-8-1-2-9-6)7-10-3-4-11-7/h1-5H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUANFKAYRBICPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(C2=NC=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494421
Record name 2,2'-(Nitromethylene)di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64308-79-8
Record name 2,2'-(Nitromethylene)di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 2 1h Imidazol 2 Yl Nitro Methyl 1h Imidazole

Novel Synthetic Routes and Mechanistic Investigations

The synthesis of the core structure of 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole, a di(imidazol-2-yl)nitromethane, presents a unique chemical challenge. A plausible synthetic pathway could involve the condensation of two equivalents of imidazole-2-carboxaldehyde with nitromethane (B149229) under base catalysis, a variant of the Henry reaction. Alternatively, a route involving the nucleophilic substitution of a di(imidazol-2-yl)halomethane with a nitrite (B80452) salt could be envisioned. Mechanistic investigations would be crucial to optimize reaction conditions, minimize side-product formation, and maximize yields.

Stereoselective and Regioselective Approaches

For a molecule with two distinct imidazole (B134444) rings, regioselectivity is a primary consideration in any subsequent functionalization, such as N-alkylation. Research on the alkylation of analogous 4- and 5-nitroimidazoles has demonstrated that the reaction is highly sensitive to operating conditions. The choice of base, solvent, and temperature can dictate the position of alkylation. For instance, in the alkylation of 2-methyl-5-nitroimidazole, regioselectivity favoring N-3 alkylation has been observed, attributed to the steric effect of the nitro group. Conversely, for 4-nitroimidazole, alkylation of N-1 is favored. These findings underscore the importance of carefully controlled conditions to achieve regioselective modification on one or both imidazole rings of the target compound.

Table 1: Influence of Reaction Conditions on Regioselective N-Alkylation of Nitroimidazoles This table presents data from related nitroimidazole compounds to illustrate the principles of regioselectivity.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Major Product (Yield %)
4-NitroimidazoleEthyl bromoacetateK2CO3Acetonitrile60N1-Alkylated (85%)
2-Methyl-5-nitroimidazoleEthyl bromoacetateK2CO3Acetonitrile60N1-Alkylated (96%)
4-NitroimidazoleBenzyl bromideK2CO3Acetonitrile60N1-Alkylated (79%)

Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of bis-imidazole compounds, green chemistry approaches have proven effective. rsc.org Ultrasound-assisted synthesis, for example, offers a powerful alternative to conventional heating, often leading to significantly reduced reaction times and improved yields. mdpi.com The use of water as a solvent and eco-friendly, reusable catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane) or novel ionic liquids, aligns with green chemistry principles by minimizing hazardous waste. rsc.orgnih.gov These techniques could be adapted for the synthesis of this compound, providing a more sustainable and efficient manufacturing process. rsc.org

Isotopic Labeling Strategies for this compound

Isotopic labeling is an indispensable tool for tracking molecules in biological systems or elucidating reaction mechanisms. wikipedia.orgmusechem.com For the target molecule, isotopic enrichment could be achieved through various strategies.

¹⁵N Enrichment: Nitrogen-15 can be incorporated into the imidazole rings or the nitro group. Synthesis of the imidazole rings using ¹⁵N-labeled ammonium (B1175870) acetate (B1210297) as the nitrogen source in a multicomponent reaction is a viable strategy. For labeling the nitro group, a diazotization-nitration sequence starting from a 2-aminoimidazole precursor could be employed, using a ¹⁵N-labeled nitrite salt (e.g., Na¹⁵NO₂). google.com

Radioisotope Labeling: For applications in positron emission tomography (PET), radioisotopes like ¹⁸F are often used. nih.gov While direct labeling of the target molecule might be complex, a common strategy involves synthesizing a precursor molecule that can be readily labeled in the final step. For example, an N-alkylated analog with a suitable leaving group (e.g., tosylate or bromide) can be reacted with [¹⁸F]fluoride to generate the final radiotracer. This approach has been successfully used for other 2-nitroimidazole (B3424786) derivatives.

A well-documented example is the synthesis of labeled Pimonidazole, where deuterium (B1214612) (²H) or tritium (B154650) (³H) isotopes were incorporated by reducing an oxopropyl-nitroimidazole intermediate with a labeled sodium borohydride (B1222165) (NaB²H₄ or NaB³H₄). nih.gov This highlights a general strategy of introducing isotopes via reduction of a suitable precursor.

Functionalization and Analog Generation Strategies

The core structure of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogs for further research.

Selective Modification of Imidazole Rings

The imidazole rings can be functionalized at either the nitrogen or carbon atoms.

N-Functionalization: As discussed under regioselectivity, the secondary amines of the imidazole rings are prime targets for alkylation, acylation, or arylation. This allows for the attachment of various side chains to modulate properties like solubility and biological targeting.

C-Functionalization: A powerful strategy for the complete and selective functionalization of all positions on an imidazole ring involves directed metalation and sulfoxide/magnesium exchange. researchgate.net This allows for the regioselective introduction of aryl, allyl, or acyl groups, providing access to highly substituted and complex imidazole derivatives. researchgate.net Sequential halogenation followed by substitution or cross-coupling reactions is another common method for modifying the carbon framework of the imidazole ring.

Transformations of the Nitro Group

The nitro group is a versatile functional handle that plays a critical role in the chemistry of nitroimidazoles.

Reduction to Amino Group: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting amino group provides a nucleophilic center for a wide range of subsequent reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Bioreductive Chemistry: The nitro group is essential for the bioreductive activation mechanism characteristic of many nitroimidazole-based compounds. Under hypoxic (low oxygen) conditions, the nitro group can undergo a series of one-electron reductions to form reactive intermediates, such as nitro radical anions. These reactive species can then covalently bind to cellular macromolecules. This chemical property is fundamental to their use as hypoxia-selective agents.

Table 2: Common Chemical Transformations of the Nitro Group

Reaction TypeReagentsProduct Functional GroupPotential Application
ReductionH2, Pd/C or Sn, HClAmine (-NH2)Further derivatization (acylation, alkylation)
Partial ReductionControlled potential electrolysisNitroso (-NO), Hydroxylamine (-NHOH)Intermediate synthesis
Displacement (via diazonium salt)1. Reduction to -NH2 2. NaNO2, HCl 3. CuX (X=Cl, Br, CN)Halide (-Cl, -Br), Nitrile (-CN)Introduction of new functional groups

Alterations of the Methylene (B1212753) Bridge

Research into related methylene-bridged bis(imidazoline) compounds has demonstrated the feasibility of incorporating this bridge into larger cyclic structures. For instance, the synthesis of 2-oxopyrimidinium salts derived from methylene-bridged bis(imidazolines) illustrates how the methylene unit can act as a foundational component for constructing more elaborate molecular architectures. Although not a direct substitution on the methylene carbon, this approach highlights the bridge's role as a versatile scaffold.

Furthermore, the principles of C-H activation and functionalization, which are at the forefront of modern organic synthesis, could theoretically be applied to the methylene bridge of this compound. Directed metalation, followed by quenching with an electrophile, could introduce a variety of substituents. However, the presence of the acidic N-H protons on the imidazole rings and the electron-withdrawing nitro group would necessitate careful selection of reagents and reaction conditions to achieve regioselectivity for the methylene C-H bond.

Another plausible approach involves the generation of a carbanion at the methylene bridge. The acidity of the methylene protons is enhanced by the adjacent imidazole rings and the nitro group, making deprotonation feasible with a suitable base. The resulting nucleophilic carbon could then react with a range of electrophiles, enabling the introduction of alkyl, acyl, or other functional groups. The choice of base would be critical to avoid competing N-deprotonation of the imidazole rings.

Hypothetical derivatization reactions at the methylene bridge are outlined in the table below, based on established reactivity principles of related compounds. These proposed transformations could yield a variety of novel derivatives with potentially altered physicochemical and biological profiles.

Derivative Reaction Type Reagents and Conditions Potential Product Structure Notes
Mono-alkylation Nucleophilic Substitution1. Strong, non-nucleophilic base (e.g., LDA, NaH) in aprotic solvent (e.g., THF) at low temperature. 2. Alkyl halide (e.g., CH₃I, CH₃CH₂Br)A single alkyl group is introduced at the methylene carbon.Careful control of stoichiometry is required to favor mono-alkylation over di-alkylation. The acidity of the N-H protons on the imidazole rings presents a challenge for selectivity.
Di-alkylation Nucleophilic Substitution1. Excess strong base (e.g., LDA, NaH) in aprotic solvent (e.g., THF). 2. Excess alkyl halide (e.g., CH₃I, CH₃CH₂Br)Two alkyl groups are introduced at the methylene carbon.Higher temperatures and excess reagents would favor the formation of the di-substituted product.
Hydroxylation Nucleophilic Substitution/Oxidation1. Deprotonation with a strong base. 2. Trapping with an electrophilic oxygen source (e.g., MoOPH).An alcohol functional group is introduced at the methylene carbon.This would create a tertiary alcohol, potentially altering hydrogen bonding capabilities and solubility.
Acylation Nucleophilic Acylation1. Deprotonation with a suitable base. 2. Acylating agent (e.g., acetyl chloride, acetic anhydride).A ketone functional group is formed at the methylene carbon.The resulting ketone could serve as a handle for further functionalization.
Incorporation into a cyclic structure AnnulationBased on methodologies for methylene-bridged bis(imidazolines), reaction with a suitable dielectrophile.The methylene bridge becomes part of a new ring system.This would significantly alter the three-dimensional structure and conformational flexibility of the molecule.

This table presents hypothetical reactions based on the chemical principles observed in related molecular systems. The specific conditions and outcomes for this compound would require experimental validation.

The successful functionalization of the methylene bridge would provide access to a new library of compounds derived from this compound. The electronic and steric nature of the introduced substituents could be systematically varied to probe structure-activity relationships, potentially leading to the discovery of analogues with enhanced properties.

Theoretical and Computational Chemistry Studies of 2 1h Imidazol 2 Yl Nitro Methyl 1h Imidazole

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole are fundamental to understanding its reactivity and potential interactions. Computational quantum chemistry offers a detailed perspective on these aspects.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. For compounds analogous to this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are utilized to determine optimized geometries, electronic energies, and various molecular properties. researchgate.net

Table 1: Predicted Geometrical Parameters of a Di-imidazolyl Methane (B114726) Core from DFT Calculations on Analogous Compounds

ParameterPredicted Value
C-N (imidazole ring)~ 1.38 Å
C=C (imidazole ring)~ 1.36 Å
C-C (bridge)~ 1.52 Å
Dihedral Angle (between imidazole (B134444) rings)Variable (highly dependent on substituents)

Note: These values are estimations based on computational studies of similar di-imidazolyl methane structures.

Quantum mechanical calculations provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. In nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack. researchgate.net

The charge distribution within this compound can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses for similar structures reveal a significant polarization of charge, with the nitro group carrying a partial negative charge and the adjacent carbon and nitrogen atoms exhibiting altered electron densities. This charge distribution is crucial for understanding intermolecular interactions.

Table 2: Conceptual HOMO-LUMO Energies and Global Reactivity Descriptors for a Model Nitroimidazole System

ParameterConceptual Value
HOMO Energy~ -7.0 eV
LUMO Energy~ -2.5 eV
HOMO-LUMO Gap (ΔE)~ 4.5 eV
Chemical Hardness (η)~ 2.25 eV
Electronegativity (χ)~ 4.75 eV

Note: These are conceptual values for a generic nitroimidazole derivative to illustrate the expected electronic properties.

Conformational Landscapes and Isomerism

The flexibility of the bond connecting the two imidazole rings and the potential for different tautomeric forms make the conformational landscape and isomerism of this compound particularly interesting.

The exploration of the potential energy surface (PES) is essential for identifying the most stable conformations of the molecule. For bis(imidazol-1-yl)methane, a related compound, the dihedral angle between the two imidazole rings is a key conformational variable. researchgate.net The presence of the nitro group and the substitution at the 2-position of the imidazole rings in the target molecule will introduce additional steric and electronic factors that shape the PES. Conformational analysis of similar flexible molecules is often performed using computational methods to locate energy minima corresponding to stable conformers. nih.gov

Prototropic tautomerism is a well-known phenomenon in imidazole-containing compounds. researchgate.netmdpi.com The imidazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. For this compound, several tautomers are possible due to the presence of two imidazole rings.

Computational studies on similar systems investigate the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov The solvent environment can also play a significant role in favoring one tautomer over another. The relative energies of the different tautomers can be calculated using high-level quantum chemical methods to predict the predominant species in different conditions. nih.gov

Molecular Dynamics Simulations

MD simulations on nitroimidazole derivatives have been used to investigate their interactions with biological macromolecules and to understand their dynamic behavior in solution. nih.govresearchgate.netresearchgate.net Such simulations for the target molecule would likely show significant rotational freedom around the central carbon atom, leading to a range of accessible conformations. The simulations could also provide insights into the hydrogen bonding capabilities of the imidazole N-H groups and the nitro group's oxygen atoms. Analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can quantify the stability and flexibility of different parts of the molecule. mdpi.com

Solvent Effects on Molecular Conformation and Reactivity

The chemical environment, particularly the solvent, is expected to play a crucial role in determining the three-dimensional structure and, consequently, the reactivity of this compound. The polarity of the solvent can significantly influence the orientation of the two imidazole rings relative to each other and the conformation of the nitro group.

Computational studies on other nitroimidazole derivatives have demonstrated that a significant change in the conformational landscape can occur when transitioning from a vacuum (gas phase) to a polar solvent like water. nih.gov This is typically investigated using quantum mechanical methods, such as Density Functional Theory (DFT), often combined with implicit solvent models like the Polarizable Continuum Model (PCM). These models simulate the bulk electrostatic effects of the solvent on the solute molecule.

For this compound, the key conformational degrees of freedom would be the dihedral angles defining the rotation around the single bonds connecting the methylene (B1212753) bridge to the two imidazole rings and the nitro group. In a non-polar solvent, intramolecular hydrogen bonding and van der Waals forces would likely be the dominant factors in determining the preferred conformation. However, in a polar, protic solvent such as water, the molecule's ability to form intermolecular hydrogen bonds with solvent molecules would compete with and potentially disrupt intramolecular interactions. This can lead to the stabilization of different conformers compared to the gas phase or non-polar solutions.

The solvent-induced conformational changes can have a direct impact on the molecule's reactivity. For instance, the accessibility of the nitro group and the nitrogen atoms on the imidazole rings to reactants can be altered. An increase in the dipole moment of the molecule in a polar solvent would suggest enhanced solubility and potentially different electronic properties, which could affect its reaction kinetics. nih.gov Molecular dynamics (MD) simulations of similar imidazole compounds in aqueous solutions have been used to analyze the hydration shell around the molecule, identifying specific hydrogen bonding interactions such as N-H···OH₂ and N···H-OH that stabilize the solute. iucr.org

To illustrate the potential magnitude of solvent effects on molecular conformation, the table below presents computational data for a related nitroimidazole compound, fluoromisonidazole (B1672914) (FMISO), showing the change in relative population of its conformers from the gas phase to an aqueous environment. nih.gov A similar phenomenon would be anticipated for this compound, where different spatial arrangements of the imidazole and nitro groups would be favored depending on the solvent polarity.

ConformerRelative Population in Gas Phase (%)Relative Population in Water (%)Comment on Conformational Change
Conformer 162.1565.91Remains the most stable conformer with a slight increase in population.
Conformer 218.99-Destabilized by solvation, transforms into other conformers.
Conformer 310.997.59Population decreases due to destabilization in water.
Conformer 47.8720.56Significantly stabilized by the aqueous environment.

This table is illustrative and based on data for fluoromisonidazole (FMISO) to demonstrate the principle of solvent effects on conformer populations. nih.gov Specific values for this compound would require dedicated computational studies.

Intermolecular Interactions in Solution and Solid State

The nature of intermolecular interactions is fundamental to understanding the properties of this compound in both solution and the solid state. These non-covalent interactions govern its aggregation behavior, crystal packing, and ultimately its physical properties.

In solution , the molecule is capable of forming various intermolecular interactions. In polar protic solvents, hydrogen bonding between the N-H groups of the imidazole rings and solvent molecules, as well as between the nitro group's oxygen atoms and solvent protons, would be prevalent. In non-polar solvents, or at high concentrations, self-association through hydrogen bonding between the N-H of one molecule and the unprotonated nitrogen of another is possible, a phenomenon well-documented for imidazole itself, which can form extended hydrogen-bonded chains. rsc.orgstanford.edu Additionally, π-π stacking interactions between the aromatic imidazole rings can contribute to dimer or oligomer formation in solution. nih.govrsc.org

In the solid state , these intermolecular forces dictate the crystal lattice structure. X-ray diffraction studies of various imidazole and nitroimidazole derivatives consistently reveal the importance of hydrogen bonding and π-stacking in their crystal packing. iucr.orgrsc.org For this compound, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The most likely and persistent motif would be N-H···N hydrogen bonds, forming chains or tapes of molecules throughout the crystal. nih.gov

Computational methods are invaluable for quantifying these interactions. Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal structure. iucr.orgrsc.org Moreover, quantum chemical calculations can determine the interaction energies of molecular pairs extracted from the crystal lattice. Methods like Symmetry-Adapted Perturbation Theory (SAPT) or calculations using empirical dispersion corrections (DFT-D) can dissect the interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, induction, and dispersion forces. nih.govacs.orgmdpi.com

The following table provides an illustrative example of calculated intermolecular interaction energies for a substituted imidazo-thiadiazole, showcasing the different types of interactions and their relative strengths. A similar energetic landscape would be expected for this compound, with a combination of hydrogen bonding and stacking interactions being key to its solid-state architecture.

Interacting Molecular PairPrimary Interaction TypeElectrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)Total Interaction Energy (kJ/mol)
Pair 1C-H···O Hydrogen Bond-25.5-30.1-35.8
Pair 2π···π Stacking-18.9-45.2-32.5
Pair 3C-H···N Interaction-12.3-15.6-16.7
Pair 4C-H···π Interaction-8.9-22.8-15.3

This table is illustrative, with data adapted from studies on a substituted imidazo-thiadiazole to demonstrate the typical energy components of intermolecular interactions in such heterocyclic systems. researchgate.net Specific values would need to be calculated for this compound.

Chemical Reactivity and Mechanistic Investigations of 2 1h Imidazol 2 Yl Nitro Methyl 1h Imidazole

Redox Chemistry of the Nitroimidazole Moiety

The nitro group is the pivotal center for the redox activity of 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole. The high electron affinity of the nitro group makes the compound susceptible to reduction, a process that is central to the mechanism of action of many nitroimidazole-based antimicrobial agents. This reductive activation is often a prerequisite for their biological effects.

The reduction of the nitroimidazole moiety typically proceeds through a series of one-electron transfer steps. The initial and often rate-determining step is the formation of a nitro radical anion. This process is highly dependent on the one-electron reduction potential (E¹) of the compound. A more positive reduction potential facilitates the acceptance of an electron.

The one-electron reduction potentials of nitroimidazoles are influenced by the position of the nitro group and the nature of other substituents on the imidazole (B134444) ring. Generally, 2-nitroimidazoles exhibit more positive reduction potentials compared to their 5-nitro and 4-nitro counterparts, making them more readily reduced. The presence of electron-withdrawing groups on the ring tends to increase the reduction potential.

While the specific one-electron reduction potential for this compound is not extensively documented, it can be estimated by comparison with related 2-nitroimidazole (B3424786) derivatives.

One-Electron Reduction Potentials of Selected Nitroimidazoles at pH 7
CompoundSubstituent at N-1Position of Nitro GroupE¹₇ (mV vs. NHE)
1-(2-hydroxyethyl)-2-nitroimidazole-(CH₂)₂OH2-398
5-formyl-1-methyl-2-nitroimidazole-CH₃2-243
Metronidazole-(CH₂)₂OH5-486
4-nitroimidazole-H4≤ -527

The rates of reduction of nitroimidazole compounds have been shown to correlate with their one-electron reduction potentials; a higher (more positive) potential generally leads to a faster rate of reduction by electron donors such as ferredoxins. nih.gov

Following the initial one-electron reduction, the resulting nitro radical anion is a highly reactive species. Its fate is largely determined by the local environment, particularly the presence of oxygen. In aerobic conditions, the radical anion can transfer its excess electron to molecular oxygen, regenerating the parent nitroimidazole and forming a superoxide radical. This futile cycling can lead to oxidative stress.

Under anaerobic or hypoxic conditions, the nitro radical anion can undergo further reduction. This multi-step process can involve the formation of a nitroso (-NO) derivative (a two-electron reduction product) and a hydroxylamine (-NHOH) derivative (a four-electron reduction product), ultimately leading to the amine (-NH₂) derivative (a six-electron reduction product). nih.gov These reduced intermediates, particularly the nitroso and hydroxylamine species, are highly reactive electrophiles capable of covalently modifying biological macromolecules such as DNA and proteins, which is a key aspect of the cytotoxicity of many nitroimidazole compounds. encyclopedia.pub

Acid-Base Properties and Protonation Equilibria

The presence of two imidazole rings, each containing both a pyridine-like (sp²-hybridized) and a pyrrole-like nitrogen atom, confers distinct acid-base properties to this compound.

Imidazole itself is an amphoteric molecule, capable of acting as both a weak acid (pKa of the N-1 proton is approximately 14.4) and a weak base (pKa of the conjugate acid at N-3 is approximately 7.1). nih.govpearson.com In this compound, the pyridine-like nitrogens are the primary sites of protonation. The presence of the electron-withdrawing nitro group and the second imidazole ring will influence the basicity of these nitrogens. Generally, electron-withdrawing substituents decrease the pKa of the conjugate acid, making the imidazole less basic.

Approximate pKa Values of Imidazole and Related Compounds
CompoundpKa (Conjugate Acid)
Imidazole~7.1
4-Nitroimidazole~9.3 (N-1 proton)
2-Aminoimidazole~8.2
Histamine~6.0 (imidazole ring)

Fundamental Reaction Pathways

The reactivity of this compound can be considered in terms of the reactions of its key components: the nitro group, the imidazole rings, and the methylene (B1212753) bridge.

Reactions involving the Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the imidazole ring to which it is attached towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution. The nitro group itself can be displaced by strong nucleophiles, a reaction that has been observed in other nitroimidazole systems. acs.org

Reactions of the Imidazole Rings: The imidazole rings, being electron-rich aromatic systems, can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. uobabylon.edu.iqslideshare.net However, the presence of the deactivating nitro-substituted methyl group will influence the position and ease of these substitutions. The pyridine-like nitrogen of the imidazole ring can also be alkylated. uobabylon.edu.iq

Reactions involving the Methylene Bridge: The hydrogen atom on the carbon of the methylene bridge is acidic due to the presence of two electron-withdrawing groups: the nitro group and the imidazole ring. This makes it susceptible to deprotonation by a base, forming a carbanion. This carbanion could then participate in various reactions, such as alkylation or condensation with carbonyl compounds.

Cleavage and Rearrangement Reactions

There is no specific information available in the current scientific literature regarding the cleavage and rearrangement reactions of this compound.

Potential, yet unverified, cleavage pathways could involve the C-N bond connecting the nitro group or the C-C bonds linking the imidazole rings to the central carbon. The stability of the resulting carbanion or radical intermediates would be a determining factor in such reactions.

Rearrangement reactions for this specific compound have not been reported. In broader contexts, rearrangements of nitroaromatic compounds are known to occur under specific conditions, such as strong acids or high temperatures, but these are not directly comparable to the reactivity of the target molecule.

Reaction Kinetics and Thermodynamics

No experimental or computational data on the reaction kinetics and thermodynamics of this compound could be retrieved from the available literature.

To understand the kinetics, studies would need to be conducted to determine the rate constants, activation energies, and reaction orders for any potential reactions of this compound. Similarly, thermodynamic studies would be required to measure the enthalpy, entropy, and Gibbs free energy changes associated with its reactions to determine their feasibility and spontaneity.

In the absence of such dedicated research, it is not possible to provide any quantitative data or detailed mechanistic insights into the chemical behavior of this compound. Further experimental and computational investigations are necessary to elucidate the chemical reactivity and mechanistic pathways for this compound.

Coordination Chemistry and Metal Complexation of 2 1h Imidazol 2 Yl Nitro Methyl 1h Imidazole

2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole as a Ligand

The ligand this compound is a bidentate N,N-donor ligand. The two imidazole (B134444) rings are linked by a nitromethyl bridge, which influences the steric and electronic properties of the ligand.

Based on the chemistry of analogous bis(imidazol-2-yl) derivatives, the primary coordination sites for metal ions are the imine nitrogen atoms (N3) of the two imidazole rings. rsc.orgresearchgate.net These nitrogen atoms possess lone pairs of electrons that are readily available for donation to a metal center, forming a stable chelate ring. The size of the chelate ring will be dependent on the conformation of the ligand upon coordination.

The presence of the nitro group on the bridging methylene (B1212753) carbon is expected to have a significant impact on the ligand's electronic properties. The strong electron-withdrawing nature of the nitro group would decrease the electron density on the imidazole rings, thereby reducing the basicity of the coordinating nitrogen atoms. This could, in turn, affect the stability of the resulting metal complexes.

The potential binding modes of this compound are likely to be similar to those observed for other bis(imidazole) ligands, which predominantly act as chelating agents. rsc.orgrsc.org The flexibility of the methylene bridge allows the two imidazole rings to orient themselves to accommodate the geometric preferences of various metal ions, leading to the formation of mononuclear complexes. In these complexes, the ligand would occupy two coordination sites of the metal center.

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of transition metal-imidazole complexes. A common method involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile. The reaction is typically carried out at room temperature or with gentle heating to facilitate the complexation.

The characterization of the resulting metal complexes would involve a combination of spectroscopic and analytical techniques. Elemental analysis would be employed to determine the stoichiometry of the metal-ligand ratio in the complex. Infrared (IR) spectroscopy would be crucial in confirming the coordination of the imidazole rings to the metal ion. A shift in the C=N stretching vibration of the imidazole ring to a different frequency upon complexation is a key indicator of coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide valuable information about the structure of the ligand in the complex. Changes in the chemical shifts of the imidazole protons and carbons upon coordination would further confirm the binding of the ligand to the metal center. For paramagnetic complexes, NMR may be less informative due to signal broadening.

Electronic and Structural Properties of Metal-2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole Complexes

The electronic and structural properties of metal complexes are intrinsically linked to the nature of the ligand and the metal ion.

UV-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a metal complex. The coordination of this compound to a transition metal ion is expected to result in the appearance of d-d transitions for the metal ion, which are typically weak, and more intense charge-transfer bands. The energy of these transitions provides information about the ligand field strength and the geometry of the complex. The nitro group's electron-withdrawing nature may influence the energy of the ligand-to-metal charge transfer (LMCT) bands. nih.gov

Vibrational spectroscopy, such as Raman or IR, can provide direct evidence of the coordination of the nitro group. nih.gov If the nitro group were to participate in coordination, which is less likely given the strong chelation by the imidazole nitrogens, characteristic shifts in the symmetric and asymmetric stretching frequencies of the N-O bonds would be observed.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a metal complex. While no crystal structures have been reported for complexes of this compound, predictions can be made based on related structures. For instance, metal complexes with 2,2'-biimidazole (B1206591) and its derivatives often exhibit distorted octahedral or square planar geometries, depending on the metal ion and other coordinating ligands. acs.orgresearchgate.netnih.gov

In a hypothetical octahedral complex, the this compound ligand would likely occupy two adjacent coordination sites. The remaining sites would be filled by other ligands, such as solvent molecules or counter-ions. The bond lengths and angles within the complex would provide detailed information about the coordination environment of the metal ion and the steric and electronic effects of the ligand.

Table 1: Predicted Crystallographic Parameters for a Hypothetical Metal Complex

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
Metal-Nitrogen Bond Length 2.0 - 2.2 Å
N-Metal-N Bite Angle ~80-90°

Exploration of Catalytic Applications of this compound Complexes (restricted to non-biological catalysis)

Transition metal complexes with imidazole-containing ligands have shown promise in various catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govacs.org The electronic properties of the this compound ligand, particularly the electron-withdrawing nitro group, could modulate the catalytic activity of its metal complexes.

For example, manganese(II) complexes with bis(imidazole)methane-based ligands have been shown to be effective catalysts for the oxidative coupling of primary amines to imines. rsc.org It is plausible that manganese complexes of this compound could exhibit similar catalytic activity. The electron-deficient nature of the metal center, induced by the nitro group, might enhance its Lewis acidity and, consequently, its catalytic performance in certain reactions.

Furthermore, palladium and other late transition metal complexes are widely used in cross-coupling reactions. The coordination of the bidentate this compound ligand could stabilize the metal center and influence the efficiency and selectivity of such catalytic processes. The specific applications would depend on the choice of metal and the reaction conditions. Further research is necessary to synthesize these complexes and explore their potential as catalysts in non-biological systems.

Table 2: Potential Catalytic Applications of Metal-2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole Complexes

Metal Ion Potential Catalytic Reaction
Manganese(II) Oxidative coupling of amines
Copper(II) Oxidation reactions
Palladium(II) Cross-coupling reactions (e.g., Suzuki, Heck)

Advanced Material Science Applications of 2 1h Imidazol 2 Yl Nitro Methyl 1h Imidazole

Incorporation into Supramolecular Architectures

The bifunctional nature of 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole, possessing both hydrogen bond donors (N-H) and acceptors (pyridine-like nitrogen atoms and nitro group), makes it an excellent building block for the construction of complex supramolecular architectures. These non-covalent interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

The imidazole (B134444) moieties can act as versatile ligands, coordinating to metal ions to form coordination polymers. The flexibility of the methylene (B1212753) bridge allows the two imidazole rings to adopt various conformations, enabling the formation of diverse network topologies. In related bis-imidazole systems, the unpredictable conformations have led to a vast number of structurally diverse and functionally intriguing coordination polymers. rsc.org For instance, bis(imidazol-1-yl)methane has been shown to form one-dimensional infinite zigzag chains when coordinated with cadmium(II) ions. researchgate.net Similarly, this compound could chelate to a single metal center or bridge two different metal centers, leading to the formation of discrete metallacycles or extended coordination networks.

Furthermore, the N-H groups on the imidazole rings can readily participate in hydrogen bonding. In the crystal structure of a similar compound, bis[4-(imidazol-1-yl)phenyl]methane, N-H···N hydrogen bonds link the molecules into a one-dimensional supramolecular structure. asianpubs.org The presence of the nitro group in this compound introduces additional hydrogen bond accepting capabilities, potentially leading to more intricate and robust hydrogen-bonded networks. The interplay between metal coordination and hydrogen bonding can be exploited to create multi-dimensional supramolecular frameworks with tunable properties.

Table 1: Potential Supramolecular Interactions of this compound

Interaction Type Participating Groups Potential Outcome
Metal Coordination Imidazole Nitrogen Atoms Formation of Coordination Polymers, Metallacycles
Hydrogen Bonding Imidazole N-H, Imidazole N, Nitro O Self-assembly into 1D, 2D, or 3D Networks

Chemical Sensing Applications (excluding biological sensing)

The inherent electronic and structural features of this compound suggest its potential as a chemical sensor. Imidazole-based compounds have been widely explored for their ability to detect various analytes, including ions and neutral molecules. mdpi.comnih.govresearchgate.net The sensing mechanism often relies on the interaction of the analyte with the imidazole moiety, leading to a measurable change in an optical or electrochemical signal.

The two imidazole rings can act as a binding pocket for specific analytes. For example, bis-imidazole derivatives have been shown to be effective anion sensors, with a particular selectivity for fluoride (B91410) ions. mdpi.com The interaction with the analyte can occur through hydrogen bonding or coordination, which can alter the electronic properties of the molecule and, consequently, its absorption or fluorescence spectrum. The introduction of an electron-withdrawing nitro group is expected to enhance the sensitivity of the sensor by modulating the charge transfer characteristics of the molecule upon analyte binding. mdpi.com

Moreover, metal complexes of bis-imidazole ligands have been developed as colorimetric sensors for gases like nitric oxide (NO) and nitrogen dioxide (NO2). nih.gov The binding of the gas molecule to the metal center induces a color change, allowing for visual detection. Given its ability to form stable metal complexes, this compound could be utilized in a similar fashion to develop sensors for environmentally or industrially relevant gaseous species.

Table 2: Potential Chemical Sensing Capabilities

Analyte Class Potential Sensing Mechanism Signal Transduction
Anions (e.g., F⁻, CN⁻) Hydrogen bonding with N-H groups Colorimetric or Fluorometric change
Metal Cations Coordination with imidazole nitrogens Electrochemical or Spectroscopic response
Nitroaromatic Compounds π-π stacking interactions Fluorescence quenching

Role in Crystal Engineering and Design

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions. The multifunctionality of this compound makes it a promising candidate for the design of novel crystalline materials. The directionality and predictability of hydrogen bonds involving the imidazole N-H and the nitro group can be harnessed to guide the assembly of molecules into specific crystal packing arrangements.

In the crystal structures of related nitroimidazole derivatives, various intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions, have been observed to stabilize the crystal packing. nih.govresearchgate.net For instance, in bis(4-nitroimidazol-1-yl)methane, the molecules are linked into a three-dimensional network through a combination of weak C-H···O and C-H···N hydrogen bonds. The presence of the nitro group often plays a crucial role in directing these interactions.

By systematically studying the crystallization behavior of this compound and its derivatives, it may be possible to create crystalline materials with specific properties, such as nonlinear optical activity or porosity. The ability to form co-crystals with other molecules further expands the possibilities for creating new materials with tailored functionalities. The understanding of the interplay between different non-covalent interactions is key to the successful design of such crystalline materials.

Table 3: Crystallographic Data of an Analogous Compound: bis(4-nitroimidazol-1-yl)methane

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.7563(9)
b (Å) 7.2512(12)
c (Å) 25.884(3)
V (ų) 1268.1(3)

Data for bis(4-nitroimidazol-1-yl)methane is presented as a representative example of a structurally related compound. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
bis(imidazol-1-yl)methane
bis[4-(imidazol-1-yl)phenyl]methane

Q & A

Q. What are the common synthetic strategies for preparing 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions with careful optimization of substituents and reaction conditions. For example:

  • Nucleophilic substitution : Reacting 2-chloroacetate derivatives with imidazole under basic conditions (e.g., K₂CO₃ or NaH) to form imidazole-acetate intermediates, followed by nitro group introduction via nitration .
  • Cross-coupling reactions : Palladium-catalyzed coupling of halogenated imidazoles with nitro-containing aryl/alkyl groups in solvents like DMF or THF .
  • Condensation reactions : Using aldehydes or ketones with nitroalkanes in the presence of ammonium acetate to form nitro-substituted imidazoles . Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (60–120°C), and catalysts (e.g., TDAE for nitroalkylation) .

Q. How is structural validation of imidazole derivatives methodically performed?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

  • 1H/13C NMR : Confirm substitution patterns and nitro group placement. For example, nitro protons appear as deshielded singlets (δ 8.2–8.5 ppm), while aromatic imidazole protons resonate at δ 7.0–7.8 ppm .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for nitroimidazoles) .
  • Elemental analysis : Matches experimental and theoretical C/H/N/O percentages (±0.3% tolerance) .
  • X-ray crystallography : Resolves tautomeric forms and nitro group orientation in solid-state structures .

Advanced Research Questions

Q. How can molecular docking studies be optimized for imidazole-based EGFR inhibitors?

Methodological Answer:

  • Ligand preparation : Generate 3D conformers of the nitroimidazole derivative using software like Schrödinger Maestro, ensuring proper tautomer and charge states .
  • Receptor selection : Use high-resolution EGFR crystal structures (PDB: 1M17) and define active sites (e.g., ATP-binding domain) .
  • Docking parameters : Apply Glide SP/XP scoring with flexible side chains. Prioritize poses where the nitro group forms hydrogen bonds with Lys745 or hydrophobic interactions with Leu788 .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with known inhibitors like erlotinib to assess predictive accuracy .

Q. What experimental approaches resolve contradictions between in-silico ADMET predictions and in-vitro cytotoxicity data?

Methodological Answer:

  • Re-evaluate ADMET parameters : Adjust logP calculations (e.g., from 2.5 to 3.2) if nitro group polarity is underestimated in silico .
  • Cytotoxicity assay optimization : Use multiple cell lines (e.g., HeLa, MCF-7) and longer incubation periods (72 hr) to account for slow nitro-reductase activation .
  • Metabolite profiling : LC-MS/MS to detect nitro-to-amine conversion in cell lysates, which may alter toxicity .
  • Dose-response curves : Fit data to Hill equations to distinguish between on-target (EGFR) and off-target effects .

Q. How do substituent variations on the imidazole ring affect pharmacological activity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂) : Enhance EGFR binding affinity but may reduce solubility. For example, nitro at C2 increases inhibitory potency (IC50: 0.8 µM vs. 2.1 µM for unsubstituted analogs) .
  • Aromatic substituents (e.g., phenyl, thiophenyl) : Improve metabolic stability by shielding the imidazole core from CYP450 oxidation .
  • Polar groups (e.g., -OH, -COOH) : Improve solubility but may reduce blood-brain barrier penetration (e.g., logBB < -1.0) . Use QSAR models to correlate Hammett σ values with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.